molecular formula C₃₈H₃₅FN₂O₉ B1145514 (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl CAS No. 928652-49-7

(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl

Cat. No.: B1145514
CAS No.: 928652-49-7
M. Wt: 682.69
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl) is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include two 4-methylbenzoyl groups and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl) typically involves multi-step organic reactions. The process begins with the preparation of the butanedioic acid derivative, followed by the introduction of the 4-methylbenzoyl groups through esterification reactions. The final step involves the coupling of the aminopropyl and fluorophenyl groups under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The aminopropyl and fluorophenyl groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl) apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both 4-methylbenzoyl and fluorophenyl groups provides a versatile platform for further chemical modifications and functional studies.

Properties

CAS No.

928652-49-7

Molecular Formula

C₃₈H₃₅FN₂O₉

Molecular Weight

682.69

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.